

# onvansertib second-line KRAS-mutant mCRC combination therapy

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## Compound Focus: Onvansertib

CAS No.: 1034616-18-6

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## Clinical Trial Data Summary

The efficacy and safety of this combination were established in phase Ib and II trials. Key quantitative data are summarized in the tables below.

Table 1: Key Efficacy Outcomes from Clinical Trials

Trial Phase	Confirmed Objective Response Rate (ORR)	Median Duration of Response (DOR)	Key Patient Subgroup Analysis (ORR)
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| **Phase II (N=53)** [1] | 26.4% (95% CI, 15.3 to 40.3) | 11.7 months (95% CI, 9.4 to NR) | Prior bevacizumab: 10.0% No prior bevacizumab: 76.9% | | **Phase Ib (N=18)** [2] | 44% | 9.5 months | Not reported |

Table 2: Safety and Tolerability Profile

Category	Details
Recommended Phase II Dose [2]	Onvansertib: 15 mg/m <sup>2</sup> (days 1-5 & 15-19 of a 28-day cycle) with FOLFIRI/bevacizumab (days 1 & 15).

Category	Details
Most Common Grade 3/4 Adverse Event (AE) [1] [2]	Neutropenia
Overall Rate of Grade 3/4 AEs [1]	62% of patients
General Safety Conclusion [2]	The combination exhibited a manageable safety profile, with AEs consistent with the known toxicity of FOLFIRI/bevacizumab.

## Experimental Protocols

For researchers aiming to validate or build upon these findings, the following methodologies provide a foundational framework.

## Clinical Trial Protocol for Second-Line Treatment

This outlines the patient management and dosing schedule used in the phase II trial [1].

- **Patient Population:** Patients with histologically confirmed KRAS-mutant mCRC who have progressed on, or are intolerant to, a first-line regimen containing oxaliplatin and fluoropyrimidine, with or without bevacizumab.
- **Treatment Regimen:**
  - **Onvansertib:** 15 mg/m<sup>2</sup>, orally, once daily on days 1-5 and 15-19 of each 28-day cycle.
  - **FOLFIRI:** Administered intravenously on day 1 and day 15 of each 28-day cycle. Standard dosing for irinotecan, leucovorin, and 5-fluorouracil (5-FU) should be used per institutional guidelines.
  - **Bevacizumab:** Administered intravenously at a standard dose (e.g., 5 mg/kg) on day 1 and day 15 of each 28-day cycle, concurrent with FOLFIRI.
- **Primary Endpoint:** Objective Response Rate (ORR) as assessed by RECIST v1.1.
- **Key Secondary Endpoints:** Progression-Free Survival (PFS), Duration of Response (DOR), Overall Survival (OS), and incidence of adverse events.

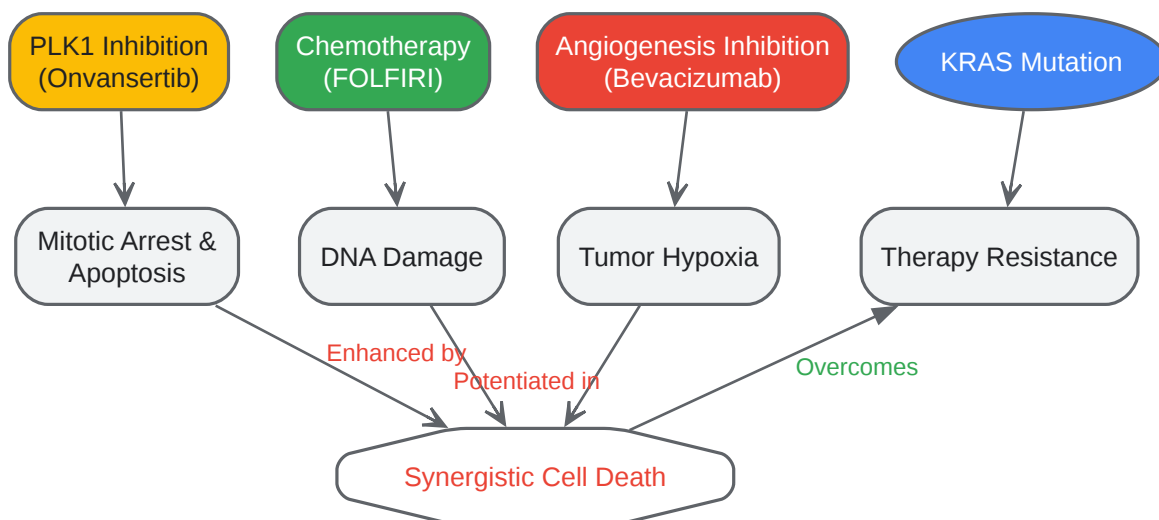
## Preclinical Assessment Protocol

This methodology describes the *in vivo* evaluation of **onvansertib** combination therapy [2].

- **In Vivo Model:**
  - Utilize immunocompromised mice (e.g., nude mice) implanted with KRAS-mutant CRC patient-derived xenografts (PDX) or cell line-derived xenografts (CDX).
  - Randomize mice into treatment cohorts once tumors are established (~100-150 mm<sup>3</sup>).
- **Treatment Groups:**
  - Vehicle control
  - Irinotecan monotherapy
  - **Onvansertib** monotherapy
  - **Onvansertib** + Irinotecan combination therapy
- **Dosing and Schedule:**
  - Doses should be based on prior maximum tolerated dose studies.
  - Example: **Onvansertib** administered orally, daily for 2-week cycles; Irinotecan administered intraperitoneally, once weekly.
- **Efficacy Assessment:**
  - Measure tumor volumes with calipers 2-3 times per week.
  - Calculate tumor growth inhibition.
- **Translational Analysis:**
  - At study endpoint, harvest tumors for analysis.
  - Use immunohistochemistry or Western blotting to assess biomarkers of proliferation and apoptosis in tumor tissues.

## Signaling Pathway and Therapeutic Rationale

The diagram below illustrates the proposed mechanistic rationale for the combination of **onvansertib** with standard chemotherapy.



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This diagram illustrates the multi-targeted mechanism of the combination therapy. The **KRAS mutation** drives a baseline state of **therapy resistance** [2]. The protocol simultaneously targets multiple vulnerabilities:

- **FOLFIRI** induces **DNA damage**.
- **Onvansertib**, a PLK1 inhibitor, disrupts mitosis, forcing cells into **mitotic arrest and apoptosis** [1] [2].
- **Bevacizumab** inhibits angiogenesis, creating **tumor hypoxia**. Preclinical data suggests **onvansertib** may also **inhibit the hypoxia pathway**, creating a synergistic effect with bevacizumab to suppress tumor growth [1].

The convergence of these pathways leads to **synergistic cell death**, effectively overcoming the inherent resistance mechanisms of KRAS-mutant mCRC [1] [2].

## Important Considerations for Application

- **Biomarker Selection:** The striking efficacy in patients with no prior bevacizumab exposure (ORR 76.9%) suggests that prior bevacizumab use may be a key predictive biomarker for resistance to this combination [1].
- **Translational Tools:** Circulating tumor DNA (ctDNA) analysis can be a powerful tool for early response assessment and monitoring, as early ctDNA dynamics were predictive of treatment efficacy in the phase Ib trial [2].

- **Future Directions:** Based on the strong second-line signal, this combination is now being actively investigated in the first-line setting for KRAS-mutant mCRC, with early data showing promising response rates [3].

I hope these detailed application notes and protocols provide a solid foundation for your research and development work. Should you require clarification on any specific aspect, please feel free to ask.

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## References

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